molecular formula C18H17N3O2S2 B3708374 N-(1,3-benzothiazol-2-ylcarbamothioyl)-3-propan-2-yloxybenzamide

N-(1,3-benzothiazol-2-ylcarbamothioyl)-3-propan-2-yloxybenzamide

Cat. No.: B3708374
M. Wt: 371.5 g/mol
InChI Key: JMWSGGPRWJNLRL-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-ylcarbamothioyl)-3-propan-2-yloxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-ylcarbamothioyl)-3-propan-2-yloxybenzamide typically involves the reaction of 2-aminobenzothiazole with isocyanates or isothiocyanates, followed by further functionalization. One common method involves the use of hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride as coupling agents in dimethyl formamide as the solvent . The reaction conditions are generally mild, and the yields are high.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-ylcarbamothioyl)-3-propan-2-yloxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-ylcarbamothioyl)-3-propan-2-yloxybenzamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in cell division and proliferation . The compound binds to the active sites of these enzymes, thereby blocking their activity and leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-2-ylcarbamothioyl)-3-propan-2-yloxybenzamide stands out due to its unique combination of benzothiazole and carbamothioyl functionalities, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-ylcarbamothioyl)-3-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-11(2)23-13-7-5-6-12(10-13)16(22)20-17(24)21-18-19-14-8-3-4-9-15(14)25-18/h3-11H,1-2H3,(H2,19,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWSGGPRWJNLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1,3-benzothiazol-2-ylcarbamothioyl)-3-propan-2-yloxybenzamide
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N-(1,3-benzothiazol-2-ylcarbamothioyl)-3-propan-2-yloxybenzamide
Reactant of Route 3
N-(1,3-benzothiazol-2-ylcarbamothioyl)-3-propan-2-yloxybenzamide
Reactant of Route 4
N-(1,3-benzothiazol-2-ylcarbamothioyl)-3-propan-2-yloxybenzamide
Reactant of Route 5
N-(1,3-benzothiazol-2-ylcarbamothioyl)-3-propan-2-yloxybenzamide
Reactant of Route 6
N-(1,3-benzothiazol-2-ylcarbamothioyl)-3-propan-2-yloxybenzamide

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